(4-(Cyclopropylsulfonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone
Description
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c27-21(24-8-10-26(11-9-24)30(28,29)18-6-7-18)17-13-25(14-17)20-12-19(22-15-23-20)16-4-2-1-3-5-16/h1-5,12,15,17-18H,6-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFQSFHMOVAQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to maintain precise reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Common reagents include halides (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of halogenated or alkylated derivatives.
Scientific Research Applications
The compound has various applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases like Alzheimer's, cancer, and infectious diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with methanone derivatives reported in kinase inhibitor research. Below is a comparative analysis based on substituent variations and hypothetical structure-activity relationships (SARs):
Table 1: Structural and Functional Comparison
Key Observations:
Piperazine Substitutions :
- The cyclopropylsulfonyl group in the target compound may enhance metabolic stability compared to the methyl (w3) or acetyl (m6) groups, as sulfonyl moieties often reduce oxidative metabolism .
- The 4-methylpiperazine in w3 and acetyl-piperazine in m6 are associated with moderate solubility, whereas the cyclopropylsulfonyl group may decrease solubility due to its hydrophobic nature.
Heterocyclic Moieties :
- The 6-phenylpyrimidin-4-yl group in the target compound is analogous to the chloro-pyrimidine scaffolds in w3 and m6, which are critical for ATP-binding pocket interactions in kinase targets .
- The absence of a triazole ring (present in w3 and m6) suggests the target compound may prioritize pyrimidine-mediated binding over triazole-dependent interactions.
Azetidine vs.
Research Findings and Limitations
- Synthetic Routes : The target compound’s synthesis likely parallels methods for w3 and m6, which involve coupling piperazine derivatives with functionalized pyrimidine intermediates under acidic conditions .
- Biological Data Gaps: No experimental data (e.g., IC₅₀, pharmacokinetics) for the target compound are available in the provided evidence. Inferences are drawn from analogues: w3 and m6 exhibit nanomolar activity against kinases like JAK2, suggesting the target compound may share similar potency if the pyrimidine-azetidine core maintains binding interactions .
- Computational Predictions : Molecular modeling could clarify the impact of the cyclopropylsulfonyl group on binding affinity and off-target effects.
Biological Activity
The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a heterocyclic structure that combines a piperazine moiety with a pyrimidine and azetidine framework. This unique combination confers potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail its synthesis, biological activities, and relevant studies.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Common methods include:
- Cyclization of 1,2-diamines with sulfonium salts.
- Reactions under basic conditions to form the desired heterocycles.
These synthetic routes are crucial for producing compounds with high purity and yield, which are essential for biological evaluations.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor, antibacterial, and antifungal agent.
Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds in the same class have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study published in PubMed, a series of 6-substituted compounds were synthesized and evaluated for their antitumor activity against several cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells .
Antibacterial and Antifungal Activity
The compound's structural features suggest potential antibacterial and antifungal properties. Studies have shown that similar piperazine derivatives can disrupt bacterial cell wall synthesis or inhibit fungal growth by targeting specific enzymes.
Research Findings:
A study evaluating the antibacterial activity of piperazine-based compounds found that several derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial protein synthesis . Additionally, antifungal assays revealed that some related compounds could inhibit fungal growth effectively, suggesting a broad spectrum of antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key structural features influencing activity include:
- Piperazine Ring: Enhances solubility and bioavailability.
- Cyclopropylsulfonyl Group: Contributes to enzyme inhibition potency.
- Pyrimidine Substitution: Affects receptor binding affinity.
Data Table: Biological Activity Summary
| Activity Type | Tested Compounds | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antitumor | 6-substituted derivatives | 0.5 - 5.0 | Apoptosis induction |
| Antibacterial | Piperazine derivatives | 0.2 - 10.0 | Protein synthesis inhibition |
| Antifungal | Related compounds | 0.1 - 8.0 | Enzyme inhibition |
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step reactions, such as:
Coupling reactions : Formation of the azetidine-piperazine core via nucleophilic substitution or Buchwald-Hartwig amination.
Sulfonylation : Introducing the cyclopropylsulfonyl group using sulfonyl chlorides under inert conditions (e.g., dry DCM, 0–5°C).
Pyrimidine functionalization : Attaching the 6-phenylpyrimidine moiety via Suzuki-Miyaura cross-coupling .
Q. Optimization Tips :
- Use column chromatography (silica gel, hexane/ethyl acetate gradients) for purification .
- Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) to ensure purity >95% .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Approach :
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify substituent positions and connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion).
- X-ray Crystallography : Resolve 3D conformation, particularly for the azetidine-piperazine scaffold .
Q. Example Data :
| Technique | Key Peaks/Features |
|---|---|
| NMR | δ 3.8–4.2 ppm (piperazine protons), δ 7.2–8.1 ppm (phenylpyrimidine protons) |
| HRMS | Calculated for C₂₄H₂₈N₆O₃S: 504.1921; Observed: 504.1918 |
Q. What analytical techniques are suitable for assessing purity and stability?
- HPLC-UV : Use a C18 column with gradient elution (acetonitrile/0.1% TFA in water) to detect impurities.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (heating rate: 10°C/min) .
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?
Case Study : In analogs with modified pyrimidine substituents, conflicting IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise due to:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 4.6–7.4) .
- Solubility Artifacts : Use dynamic light scattering (DLS) to confirm compound aggregation at test concentrations .
Q. Resolution Workflow :
Re-test compounds in parallel assays.
Validate target engagement via SPR (surface plasmon resonance).
Perform molecular dynamics simulations to assess binding mode consistency .
Q. What strategies improve the pharmacokinetic profile of this compound?
Key Modifications :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce LogP from 3.5 to <2.5.
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
Q. Experimental Design :
Q. How can structure-activity relationship (SAR) studies guide functional group substitutions?
SAR Framework :
| Position | Modification | Impact on Activity |
|---|---|---|
| Cyclopropylsulfonyl | Replace with methylsulfonyl | Reduced target affinity (ΔIC₅₀: +50 nM) |
| Phenylpyrimidine | Add electron-withdrawing groups (e.g., -CF₃) | Enhanced potency (ΔIC₅₀: -20 nM) |
Q. Methodology :
Synthesize 10–15 analogs with systematic substitutions.
Test in dose-response assays (e.g., enzyme inhibition, cell viability).
Use CoMFA (Comparative Molecular Field Analysis) to model 3D-QSAR .
Q. What computational tools predict off-target interactions for this compound?
Approach :
- Docking Simulations : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries.
- Pharmacophore Mapping : Identify shared motifs with known bioactive molecules (e.g., ATP-binding pockets) .
- Toxicity Prediction : Apply ADMET predictors (e.g., pkCSM) to estimate hERG inhibition risk .
Q. How can researchers address low solubility in aqueous buffers?
Solutions :
Q. What are the key challenges in scaling up synthesis for in vivo studies?
Critical Issues :
- Intermediate Stability : Protect moisture-sensitive groups (e.g., sulfonamides) under inert atmospheres.
- Yield Optimization : Replace low-yielding steps (e.g., <40%) with flow chemistry approaches .
Q. Scale-Up Protocol :
Pilot batch (1–5 g): Optimize catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling).
Process validation: Ensure reproducibility across 3 batches.
Purification: Switch from column chromatography to recrystallization (ethanol/water) .
Q. How do structural analogs compare in terms of selectivity across related targets?
Comparative Analysis :
| Analog | Target A (IC₅₀) | Target B (IC₅₀) | Selectivity Ratio |
|---|---|---|---|
| Parent Compound | 15 nM | 500 nM | 33:1 |
| -CF₃ Derivative | 8 nM | 450 nM | 56:1 |
| -OCH₃ Derivative | 25 nM | 3000 nM | 120:1 |
Q. Method :
- Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to assess off-target activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
